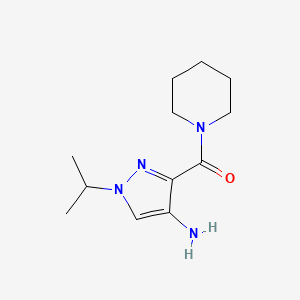![molecular formula C20H17BrFN3O B3016566 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-84-5](/img/structure/B3016566.png)
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various pyrazine carboxamide derivatives has been explored in the provided studies. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study reported the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . These methods highlight the versatility of pyrazine carboxamide chemistry and the potential for generating a wide array of derivatives, including the target compound 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide.
Molecular Structure Analysis
The molecular structure of pyrazine carboxamide derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the structures of these compounds. For example, the title compounds in study were determined by IR, 1H NMR, and high-resolution mass spectrometry (HRMS). Similarly, the compound in study was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds.
Chemical Reactions Analysis
The reactivity of pyrazine carboxamide derivatives can be inferred from studies on related compounds. For instance, the reactivity properties of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide were investigated using molecular dynamics simulations and density functional theory (DFT) calculations . The study identified the most reactive sites in the molecule and investigated its vulnerability towards autoxidation and hydrolysis. Such analyses are crucial for understanding the chemical behavior of the target compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxamide derivatives are closely related to their structure and reactivity. The biological activities of these compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and anticancer activities, are often evaluated to determine their potential applications . For example, the compounds synthesized in study were evaluated for their larvicidal and fungicidal activities, while the compound in study was screened for its antibacterial, antifungal, and anticancer activities. These properties are indicative of the potential utility of the target compound in various biological contexts.
科学的研究の応用
Anticancer Activity
Compounds with a 3,4-dihydropyrrolo[1,2-a]pyrazine ring skeleton, specifically 3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, have demonstrated potent anticancer activity against prostate and breast cancer cells. This compound significantly inhibited cell viability, reduced cell migration in a dose-dependent manner, and induced apoptosis through caspase-3 activation and cleavage of PARP in PC-3 and MCF-7 cells, suggesting its potential as an anticancer agent (Seo et al., 2019).
Antimicrobial Activity
Some pyrazine derivatives, specifically compounds synthesized through the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide, exhibit in vitro antimicrobial activities. Newly synthesized compounds from this research have been screened for their efficacy against various bacterial and fungal strains (Gad-Elkareem et al., 2011).
Anticonvulsant Activity
Derivatives of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide have shown significant anticonvulsant activity. For example, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide was particularly active, offering protection against minimal clonic seizures without toxicity, suggesting its potential application in anticonvulsant therapy (Ahsan et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-9-7-14(8-10-15)19-18-6-3-11-24(18)12-13-25(19)20(26)23-17-5-2-1-4-16(17)22/h1-11,19H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJMZXVGONUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)
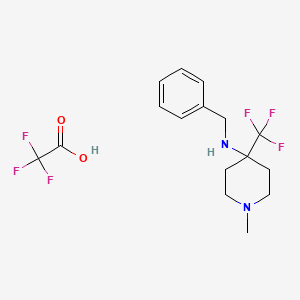
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)
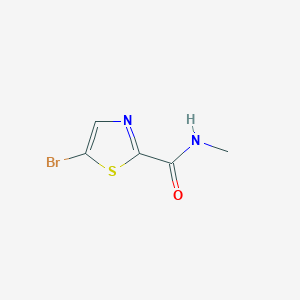



![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
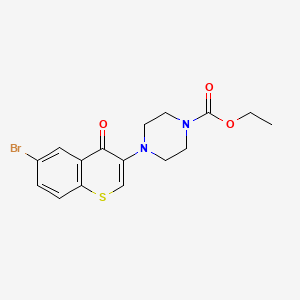
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)
![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
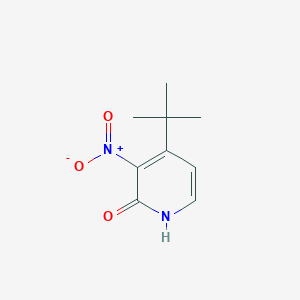
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
